molecular formula C12H22O4 B14696623 2-Methylpentane-2,4-diyl dipropanoate CAS No. 32376-43-5

2-Methylpentane-2,4-diyl dipropanoate

Cat. No.: B14696623
CAS No.: 32376-43-5
M. Wt: 230.30 g/mol
InChI Key: PJHCJPZDUNHLPD-UHFFFAOYSA-N
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Description

2-Methylpentane-2,4-diyl dipropanoate is an organic compound with the molecular formula C11H20O4 It is a derivative of 2-methylpentane-2,4-diol, where the hydroxyl groups are esterified with propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpentane-2,4-diyl dipropanoate typically involves the esterification of 2-methylpentane-2,4-diol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpentane-2,4-diyl dipropanoate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2-methylpentane-2,4-diol and propanoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: 2-Methylpentane-2,4-diol and propanoic acid.

Scientific Research Applications

2-Methylpentane-2,4-diyl dipropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of 2-methylpentane-2,4-diyl dipropanoate primarily involves its ester bonds. These bonds can be hydrolyzed by esterases, releasing 2-methylpentane-2,4-diol and propanoic acid. The hydrolysis process can be influenced by the presence of specific enzymes, pH, and temperature. The molecular targets include esterases and other hydrolytic enzymes that recognize and cleave ester bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpentane-2,4-diol: The parent compound with hydroxyl groups instead of ester groups.

    2-Methylpentane: A hydrocarbon with a similar carbon skeleton but lacking functional groups.

    Hexylene glycol: Another diol with similar properties but different structural arrangement.

Uniqueness

2-Methylpentane-2,4-diyl dipropanoate is unique due to its ester functional groups, which impart different chemical reactivity compared to its parent diol. The ester groups make it more susceptible to hydrolysis and provide different solubility and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

32376-43-5

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

(4-methyl-4-propanoyloxypentan-2-yl) propanoate

InChI

InChI=1S/C12H22O4/c1-6-10(13)15-9(3)8-12(4,5)16-11(14)7-2/h9H,6-8H2,1-5H3

InChI Key

PJHCJPZDUNHLPD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C)CC(C)(C)OC(=O)CC

Origin of Product

United States

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